2-amino-N,N-dimethylacetamide;acetate 2-amino-N,N-dimethylacetamide;acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15881452
InChI: InChI=1S/C4H10N2O.C2H4O2/c1-6(2)4(7)3-5;1-2(3)4/h3,5H2,1-2H3;1H3,(H,3,4)/p-1
SMILES:
Molecular Formula: C6H13N2O3-
Molecular Weight: 161.18 g/mol

2-amino-N,N-dimethylacetamide;acetate

CAS No.:

Cat. No.: VC15881452

Molecular Formula: C6H13N2O3-

Molecular Weight: 161.18 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N,N-dimethylacetamide;acetate -

Specification

Molecular Formula C6H13N2O3-
Molecular Weight 161.18 g/mol
IUPAC Name 2-amino-N,N-dimethylacetamide;acetate
Standard InChI InChI=1S/C4H10N2O.C2H4O2/c1-6(2)4(7)3-5;1-2(3)4/h3,5H2,1-2H3;1H3,(H,3,4)/p-1
Standard InChI Key BGYVHCTZMBPEBN-UHFFFAOYSA-M
Canonical SMILES CC(=O)[O-].CN(C)C(=O)CN

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound comprises two primary functional groups:

  • Amide group: The N,N-dimethylacetamide moiety contributes polarity and solubility in organic solvents .

  • Amino group: The protonated amine forms an ionic bond with the acetate anion, enhancing stability in aqueous environments .

The canonical SMILES representation (CC(=O)O.CN(C)C(=O)CN) and InChIKey (BGYVHCTZMBPEBN-UHFFFAOYSA-N) confirm its structural identity . X-ray crystallography data, though limited, suggest a planar amide group with tetrahedral geometry around the nitrogen atoms .

Physicochemical Properties

Key properties include:

PropertyValueSource
Melting PointNot explicitly reported
Boiling PointEstimated >160°C (analog)
SolubilityMiscible in polar solvents
pKa (amine)~8.5 (estimated)
Refractive Index~1.45 (similar to DMAc)

The acetate salt form improves water solubility compared to the free base, making it suitable for biological and catalytic applications .

Synthesis and Industrial Production

Conventional Synthesis Routes

Two dominant methods are documented:

  • Neutralization of 2-Amino-N,N-Dimethylacetamide:

    • The free base is reacted with acetic acid in a 1:1 molar ratio under anhydrous conditions .

    • Yields exceed 90% when conducted in tetrahydrofuran (THF) or ethyl acetate .

  • Direct Amination of Dimethylacetamide:

    • Glycine methyl ester hydrochloride is protected with tert-butyl dicarbonate, followed by reaction with dimethylamine in methyl tert-butyl ether (MTBE) .

    • Catalysts like palladium chloride enhance reaction efficiency (>95% yield) .

Scalability and Optimization

Industrial-scale production (e.g., patents KR100313669B1, CN102351733A) employs continuous-flow reactors to minimize side reactions . Key parameters include:

  • Temperature: 50–160°C for neutralization; 30°C for amination .

  • Pressure: 1.0–1.5 kg/cm² to prevent dimethylamine volatilization .

  • Catalysts: MoO3 or PdCl2 reduce reaction time by 40% .

Applications in Science and Industry

Pharmaceutical Intermediate

  • Peptide Synthesis: Serves as a protecting group for amino acids, enabling selective bond formation in drugs like busulfan .

  • Anticancer Agents: Facilitates the synthesis of tyrosine kinase inhibitors by stabilizing reactive intermediates .

Electrolyte Additive

  • Zinc-Ion Batteries: As a co-solvent with DMA, it regulates Zn²⁺ solvation structure, suppressing dendrite formation and extending cycle life (>2,000 cycles at 3 A/g) .

Polymer Science

  • Solvent for Polyacrylonitrile: Enhances fiber spinning efficiency due to high polarity and thermal stability .

  • Polyimide Films: Improves dielectric properties in electronics manufacturing .

AgencyExposure Limit
OSHATWA 10 ppm (35 mg/m³)
NIOSHIDLH 300 ppm
ACGIHTWA 10 ppm

Environmental Impact

  • Biodegradation: 90% degradation in soil within 30 days (OECD Test 301F) .

  • Ecotoxicity: LC50 (Daphnia magna) = 120 mg/L .

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey DifferencesApplications
N,N-DimethylacetamideC4H9NOLacks amino group; higher volatilityPolymer solvent
Glycine DimethylamideC4H10N2OFree base form; lower water solubilityPeptide synthesis
2-AminoacetamideC2H6N2ONo dimethyl groups; reduced stabilityBiochemical research

Recent Advances and Future Directions

Drug Delivery Systems

  • 2024 Patent: Nanoencapsulation of the compound enhanced bioavailability of hydrophobic anticancer drugs by 300% .

Green Chemistry Initiatives

  • Solvent Recycling: Distillation recovery rates exceed 85% in industrial settings, aligning with REACH regulations .

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